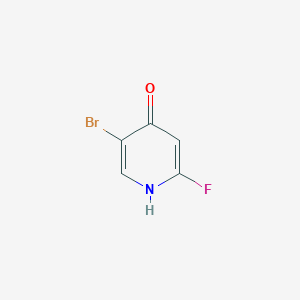

5-Bromo-2-fluoropyridin-4-ol

Übersicht

Beschreibung

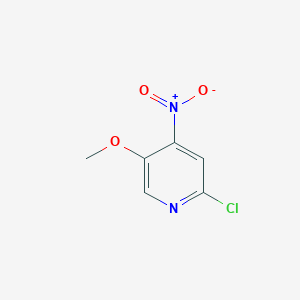

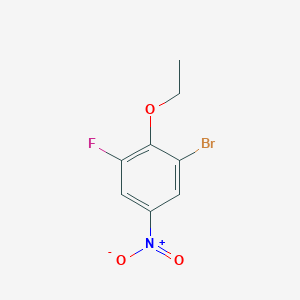

“5-Bromo-2-fluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3BrFNO . It has a molecular weight of 191.99 g/mol .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest in the field of chemistry . Fluoropyridines are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . The synthesis of these compounds remains a challenging problem .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with bromine and fluorine substituents . The exact positions of these substituents can be determined by further analysis.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Versatile Synthesis of Fluoropyridines : 5-Bromo-2-fluoro-3-pyridylboronic acid, derived from 5-Bromo-2-fluoropyridin-4-ol, is used in the synthesis of various 2-fluoropyridines and 2-pyridones through Suzuki reactions. These compounds are significant in organic chemistry for their potential applications in pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).

Chemoselective Amination : this compound is a key intermediate in chemoselective amination, a process vital for developing specific molecular structures used in medicinal chemistry and materials science (Stroup et al., 2007).

Radiosynthesis for Medical Imaging : It is involved in the radiosynthesis of fluoropyridines, useful in positron emission tomography (PET) imaging. This application is significant in diagnostic medicine and research (Pauton et al., 2019).

Biological and Medicinal Applications

Synthesis of Halogen-rich Compounds : this compound is used to create halogen-rich intermediates for synthesizing pentasubstituted pyridines. These compounds have potential applications in medicinal chemistry, particularly in drug discovery and development (Wu et al., 2022).

Nucleoside Analog Synthesis : It aids in synthesizing nucleoside analogs, which are crucial in studying cellular processes and developing therapeutic agents (Bobek et al., 1975).

Radiolabeling of Oligonucleotides : this compound derivatives are used in the automated synthesis of radiolabeled alkylating agents for oligonucleotide conjugation. This has applications in preclinical studies and potential clinical uses in oncology (von Guggenberg et al., 2009).

Safety and Hazards

“5-Bromo-2-fluoropyridin-4-ol” is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUOPURCOQBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

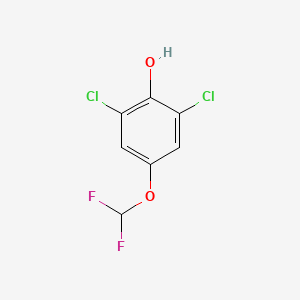

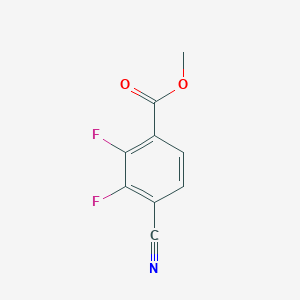

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)